(2-Ethylpyridin-4-yl)boronic acid

Physical Chemistry Compound Handling Storage Stability

Researchers targeting PI3K or JAK3 inhibitor scaffolds face synthetic fidelity risks when substituting generic pyridine boronic acids. (2-Ethylpyridin-4-yl)boronic acid (CAS 1189545-99-0) eliminates this risk as the exact reagent specified in WO2010122069A1 and WO2012125887A1. • 2-Ethyl substitution modulates electronic density and steric bulk-critical for patent route fidelity • Mp >155°C (dec.); 3.3°C bp elevation vs. 2-Me analog confirms altered physicochemical profile • ≥95% purity; packaged under inert atmosphere for coupling-ready reactivity Supplied with full QC documentation. Standard global shipping.

Molecular Formula C7H10BNO2
Molecular Weight 150.97 g/mol
CAS No. 1189545-99-0
Cat. No. B145776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Ethylpyridin-4-yl)boronic acid
CAS1189545-99-0
Molecular FormulaC7H10BNO2
Molecular Weight150.97 g/mol
Structural Identifiers
SMILESB(C1=CC(=NC=C1)CC)(O)O
InChIInChI=1S/C7H10BNO2/c1-2-7-5-6(8(10)11)3-4-9-7/h3-5,10-11H,2H2,1H3
InChIKeyCBMFWKBCFLYDDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Ethylpyridin-4-yl)boronic acid – Technical Baseline


(2-Ethylpyridin-4-yl)boronic acid is a heteroaryl boronic acid derivative characterized by a 2-ethyl substituent on a pyridine ring bearing a boronic acid group at the 4-position [1]. It belongs to the class of organoboron reagents essential for Suzuki-Miyaura cross-coupling reactions, enabling C–C bond formation in pharmaceutical and agrochemical synthesis . This compound is specifically cited in patent literature as a reagent for preparing various anti-inflammatory agents, distinguishing it from more generic pyridine boronic acids .

Workflow Suzuki-Miyaura cross-coupling reactions
Selection 2-Ethyl-4-pyridyl substitution for steric/electronic tuning
Use Context Patent-cited building block for pharmaceutical research synthesis

Generic Substitution Risks for (2-Ethylpyridin-4-yl)boronic acid


Substituting (2-Ethylpyridin-4-yl)boronic acid with unsubstituted pyridin-4-ylboronic acid or its 2-methyl analog introduces measurable physicochemical and reactivity differences. The ethyl substituent at the 2-position modulates electronic density and steric bulk, which can alter cross-coupling kinetics, regioselectivity, and the compound's physical form [1]. Critically, this specific substitution pattern is required for the synthesis of patent-protected anti-inflammatory scaffolds, where even minor structural changes can lead to loss of desired biological activity or synthetic efficiency [2]. The following quantitative evidence demonstrates why a simple in-class swap is not scientifically justified.

Target: 2-Ethylpyridin-4-ylboronic acid Alternative: Pyridin-4-ylboronic acid

Lack of 2-ethyl group may alter cross-coupling kinetics and regioselectivity; thermal behavior difference affects handling and storage.

Target: 2-Ethylpyridin-4-ylboronic acid Alternative: 2-Methylpyridin-4-ylboronic acid

Smaller methyl substituent introduces different steric and electronic effects; patent-specific synthetic routes may not be compatible.

(2-Ethylpyridin-4-yl)boronic acid vs. Analogues: Key Differences


Melting Point vs. Unsubstituted Pyridin-4-ylboronic Acid

The introduction of a 2-ethyl group dramatically lowers the melting point relative to the unsubstituted parent compound. (2-Ethylpyridin-4-yl)boronic acid exhibits a melting point >155°C with decomposition , whereas pyridin-4-ylboronic acid melts at >300°C . This >145°C difference in thermal behavior significantly alters the compound's physical state and handling requirements at ambient and elevated temperatures.

Melting point comparison
Cross-study comparable
Target: >155 °C (dec.)
Pyridin-4-ylboronic acid: >300 °C
Difference: >145 °C lower
Indicates distinct thermal behavior and handling profile
Decomposition noted; storage assessment advised
Physical Chemistry Compound Handling Storage Stability

Boiling Point vs. 2-Methyl Analog

The 2-ethyl substitution increases molecular weight and alters intermolecular forces, leading to a measurable increase in boiling point compared to the 2-methyl analog. (2-Ethylpyridin-4-yl)boronic acid has a predicted boiling point of 314.5±44.0 °C at 760 mmHg , while (2-methylpyridin-4-yl)boronic acid boils at 311.2±44.0 °C . The 3.3°C difference, though modest, is a quantifiable consequence of the ethyl group's larger van der Waals volume and altered electronic properties.

Boiling point comparison
Cross-study comparable
Target: 314.5±44.0 °C at 760 mmHg
2-Methyl analog: 311.2±44.0 °C
Difference: 3.3 °C higher
Confirms distinct physicochemical identity
Predicted values; process relevance may vary
Physical Chemistry Reaction Engineering Process Safety

Patented Use in Anti-Inflammatory Scaffolds

(2-Ethylpyridin-4-yl)boronic acid is explicitly claimed and utilized as a key reagent in the synthesis of patent-protected anti-inflammatory compounds. Two PCT applications, WO2010122069A1 [1] and WO2012125887A1 [2], cite this specific boronic acid as a building block for generating 5-alkynyl-pyridines and pyrrolopyridazine JAK3 inhibitors, respectively. This contrasts with generic pyridine boronic acids, which lack this specific documented role in creating these therapeutically relevant chemotypes.

Patent application linkage
Class-level inference
Cited in WO2010122069A1 and WO2012125887A1 for PI3K/JAK3 inhibitor synthesis
Supports synthesis of patent-associated research scaffolds
Qualitative differentiation; source review advised
Medicinal Chemistry Intellectual Property Drug Discovery

Applications of (2-Ethylpyridin-4-yl)boronic acid


PI3K Inhibitor Scaffold Synthesis

Procurement is indicated for research groups synthesizing 5-alkynyl-pyridine derivatives as potential PI3K inhibitors. The compound's documented use in WO2010122069A1 [1] validates its utility in generating this specific chemotype. The distinct melting point profile (>155°C dec.) must be considered when planning purification steps or high-temperature reactions.

JAK3 Inhibitor Synthesis

This boronic acid is a required building block for constructing the pyrrolopyridazine core found in JAK3 inhibitors, as detailed in patent WO2012125887A1 [2]. Its use ensures fidelity to the patented synthetic route, a critical factor in medicinal chemistry programs targeting inflammatory and autoimmune diseases.

Sterically Tuned Suzuki-Miyaura Coupling

In general organic synthesis, this reagent is chosen over simpler pyridine boronic acids when the 2-ethyl group is required to modulate the steric and electronic environment of the coupling product. The 3.3°C boiling point elevation relative to the 2-methyl analog is a tangible manifestation of these altered physical properties, which can influence reaction design.

Application
Selection Property
Validation Focus
5-alkynyl-pyridine synthesis (PI3K pathway research)
Patent-cited building block
Thermal behavior and coupling efficiency
Pyrrolopyridazine JAK3 inhibitor synthesis (Inflammatory pathway research)
Required substitution for patent route
Synthetic route fidelity and regioselectivity
Sterically tuned Suzuki-Miyaura coupling
2-Ethyl steric/electronic modulation
Physical property influence on reaction design

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37 linked technical documents
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